molecular formula C8H16O2 B2951589 (2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol CAS No. 2248184-91-8

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol

Cat. No.: B2951589
CAS No.: 2248184-91-8
M. Wt: 144.214
InChI Key: SKUFJSDDUHFVIJ-ZETCQYMHSA-N
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Description

(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol is a chiral secondary alcohol featuring a 3-ethyl-substituted oxetane ring. Oxetanes, four-membered cyclic ethers, are valued in medicinal chemistry for their ability to modulate physicochemical properties, such as enhancing metabolic stability and aqueous solubility compared to larger rings or acyclic analogs .

Properties

IUPAC Name

(2R)-2-(3-ethyloxetan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFJSDDUHFVIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related propanol derivatives, such as those reported in Molecules (2010) . Key differences include:

Compound Name Core Structure Substituents Functional Groups
(2R)-2-(3-Ethyloxetan-3-yl)propan-1-ol Propan-1-ol 3-Ethyloxetane ring Ether, hydroxyl
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Propan-2-ol Indole ring, methoxymethyl, multiple methoxy groups, ethylamino-phenoxy Amine, ether, hydroxyl, indole

Key Observations :

  • The oxetane in the target compound replaces the indole and methoxy groups in the analogs, reducing aromaticity and increasing ring strain, which may enhance reactivity or solubility.
  • The absence of an amine group in the target compound suggests divergent biological targets compared to the adrenoceptor-binding analogs .

Physicochemical Properties

Hypothetical comparisons based on structural attributes:

Property This compound Indole-Containing Analogs
LogP Moderate (~1.5–2.5)* Higher (~2.5–3.5 due to aromatic groups)
Aqueous Solubility Higher (oxetane’s polarity) Lower (lipophilic indole/methoxy groups)
Metabolic Stability Enhanced (oxetane resists oxidation) Variable (amine groups prone to metabolism)

*Estimated via fragment-based methods.

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